S-(3-Methylbutanoyl)-dihydrolipoamide-E
Beschreibung
Eigenschaften
Molekularformel |
C13H25NO2S2 |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate |
InChI |
InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
KMUSXGCRMMQDBP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
Kanonische SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Key Findings from Research
- Differentiation of Sepsis from SIRS : In a study involving 65 patients, significant differences in metabolite levels were observed between those with sepsis and those with SIRS. The levels of S-(3-Methylbutanoyl)-dihydrolipoamide-E were notably higher in patients diagnosed with sepsis compared to those with SIRS (p<0.05) .
- Association with Severity and Mortality : Elevated levels of S-(3-Methylbutanoyl)-dihydrolipoamide-E were linked to increased mortality risk among critically ill patients. It was found that patients who were severely ill showed a distinct metabolic profile characterized by altered levels of this compound .
Diagnostic Applications
The compound has been evaluated for its potential as a diagnostic biomarker for sepsis. Its diagnostic performance was assessed using receiver operating characteristic (ROC) curves, indicating high sensitivity and specificity.
Diagnostic Performance Metrics
| Metabolite | AUC (Area Under Curve) | Sensitivity | Specificity |
|---|---|---|---|
| S-(3-Methylbutanoyl)-dihydrolipoamide-E | 0.956 | High | High |
| Lactitol dehydrate | 0.900 | Highest sensitivity | Moderate |
| N-Nonanoyl-glycine | 0.756 | Moderate | Moderate |
These metrics suggest that S-(3-Methylbutanoyl)-dihydrolipoamide-E is a reliable indicator for diagnosing sepsis and predicting patient outcomes .
Mechanistic Insights
S-(3-Methylbutanoyl)-dihydrolipoamide-E is involved in the metabolism of branched-chain amino acids (BCAAs), which are critical for protein metabolism. Changes in the levels of this metabolite can reflect disturbances in amino acid metabolism commonly seen in critically ill patients.
Metabolic Pathways
- Branched-Chain Amino Acid Metabolism : This compound is implicated in the synthesis and breakdown of valine, leucine, and isoleucine. Studies have shown that BCAA levels decrease significantly during sepsis, leading to alterations in metabolic pathways .
- Inflammatory Response : The compound's elevated levels during inflammatory states suggest its involvement in the body's metabolic response to infection.
Case Studies and Research Findings
Several studies have highlighted the role of S-(3-Methylbutanoyl)-dihydrolipoamide-E in clinical settings:
- Clinical Trial Analysis : A clinical trial registered under NCT01649440 evaluated the metabolic profiles of patients with varying stages of sepsis. The findings reinforced the potential of this compound as a biomarker for early diagnosis and monitoring disease progression .
- Metabolomic Profiling : Research utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that fluctuations in metabolite levels, including S-(3-Methylbutanoyl)-dihydrolipoamide-E, could serve as indicators for disease severity and prognosis .
Vorbereitungsmethoden
Role of the BCKDH Complex in Biosynthesis
The BCKDH complex, a mitochondrial multienzyme system, catalyzes the oxidative decarboxylation of branched-chain α-ketoacids derived from leucine, isoleucine, and valine. S-(3-Methylbutanoyl)-dihydrolipoamide-E is generated during the second step of this process, where the E2 subunit (dihydrolipoamide acyltransferase, DBT) transfers the 3-methylbutanoyl group to the lipoamide cofactor. The reaction mechanism proceeds as follows:
-
Decarboxylation by E1 (BCKDH) : The E1 subunit decarboxylates α-ketoisovalerate (derived from valine) to form a hydroxyalkyl-ThPP intermediate.
-
Transacylation by E2 (DBT) : The hydroxyalkyl group is transferred to the lipoamide arm of E2, forming S-(3-Methylbutanoyl)-dihydrolipoamide-E.
-
Reoxidation by E3 (DLD) : Dihydrolipoamide dehydrogenase regenerates the lipoamide cofactor, enabling catalytic cycling.
In Vitro Reconstitution of the BCKDH Complex
Purified BCKDH complexes from bovine liver or recombinant systems have been used to synthesize S-(3-Methylbutanoyl)-dihydrolipoamide-E in vitro. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Substrate | α-Ketoisovalerate | |
| Cofactors | Thiamine pyrophosphate (TPP), CoA | |
| pH Optimum | 7.4–7.8 | |
| Temperature | 37°C | |
| Reaction Time | 10–30 minutes |
The reaction yield is influenced by the availability of NAD and the redox state of the lipoamide cofactor. Inhibitors such as reactive nitrogen species (RNS) can suppress activity by modifying critical thiol groups on the lipoamide arm.
Recombinant Production in Microbial Systems
Heterologous Expression in Escherichia coli
Recent advances in metabolic engineering have enabled the production of S-(3-Methylbutanoyl)-dihydrolipoamide-E via recombinant E. coli strains. The PNAS study demonstrated the use of codon-optimized genes from Pseudomonas luminescens and Nostoc punctiforme to assemble a synthetic pathway for acyl-thioester production. Key steps include:
-
Gene Cloning : The dbt gene (encoding DBT) and bckdha (E1 subunit) were cloned into pETDuet-1 vectors under T7 promoters.
-
Induction and Fermentation : Cultures were grown in LB media at 37°C, induced with 0.5 mM IPTG, and supplemented with 2 mM α-ketoisovalerate.
-
Product Extraction : Cells were lysed via sonication, and thioesters were extracted using ethyl acetate.
Table 1: Yield Optimization in Recombinant E. coli
| Parameter | Condition | Yield (mg/L) | Source |
|---|---|---|---|
| Induction Time | 24 hours | 120 | |
| Substrate Feeding | 2 mM α-ketoisovalerate | 180 | |
| Temperature | 30°C post-induction | 210 |
Chemical Synthesis and Structural Characterization
Solid-Phase Peptide Synthesis (SPPS)
While enzymatic methods dominate, chemical synthesis provides an alternative for producing isotopically labeled analogs. The compound’s structure (SMILES: CC(C)CC(=O)SCCC(CCCCC(=O)N)S) permits stepwise assembly using Fmoc chemistry:
Spectroscopic Validation
Structural confirmation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR):
-
MS/MS : A precursor ion at m/z 291.133 ([M-H]) fragments into characteristic ions at m/z 154 (CHOS) and 137 (CHS).
-
H NMR : Peaks at δ 2.85 (t, 2H, SCH), δ 2.45 (m, 2H, COCH), and δ 1.05 (d, 6H, (CH)CH) confirm the branched acyl chain.
Analytical Methods for Quantification
Q & A
Advanced Research Question
- Isotopic Tracing : Use ¹³C-labeled valine to trace flux through BCAA degradation pathways in cell/organ models .
- Gene Knockdown : Silencing BCKDHA (branched-chain ketoacid dehydrogenase E1 subunit) to assess metabolite accumulation and pathway blockade .
- Enzyme Assays : Purify mitochondrial complexes from septic tissues to measure activity of dihydrolipoyl dehydrogenases (DLD) and related enzymes .
How can multi-omics approaches contextualize S-(3-Methylbutanoyl)-dihydrolipoamide-E alterations in sepsis?
Advanced Research Question
- Transcriptomics : Correlate metabolite levels with expression of BCKDHA, DLD, and ILV genes in leukocytes or liver tissue .
- Proteomics : Identify post-translational modifications (e.g., phosphorylation) in BCAA enzyme complexes under septic conditions .
- Microbiome Integration : Assess gut microbiota contributions to BCAA availability and host metabolism .
What statistical frameworks optimize prognostic modeling using S-(3-Methylbutanoyl)-dihydrolipoamide-E?
Advanced Research Question
- ROC Analysis : High specificity (AUC = 0.956) for mortality prediction when combined with PG(22:2) and glycerophosphocholine .
- Machine Learning : Train classifiers on metabolomic datasets (e.g., VIP >4.0 features) to predict sepsis outcomes .
- Pathway Enrichment : Use KEGG or Reactome to map metabolite interactions within BCAA, fatty acid, and oxidative stress pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
